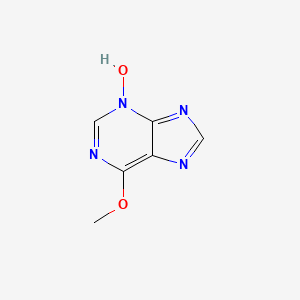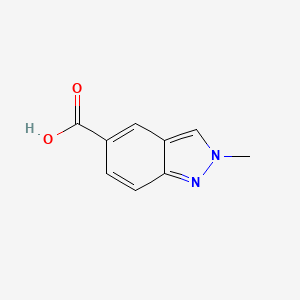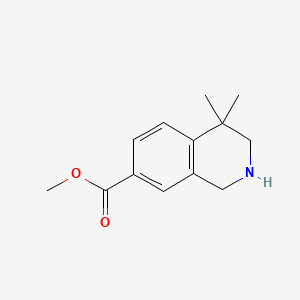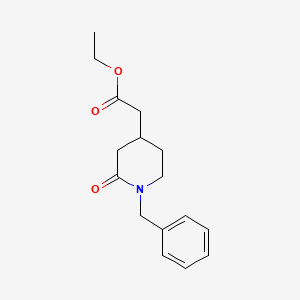
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol
Übersicht
Beschreibung
The compound “1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol” is a brominated pyridine derivative. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a pyridine ring with a bromine atom at the 5-position and a 2,2,2-trifluoroethanol group attached at the 1-position .Chemical Reactions Analysis
Bromopyridine derivatives are often used in cross-coupling reactions, such as the Suzuki-Miyaura reaction .Wissenschaftliche Forschungsanwendungen
Chemoenzymatic Synthesis Applications
The compound has been involved in chemoenzymatic synthesis studies, particularly in the development of methodologies for producing enantiomerically pure alcohols. For example, the synthesis of precursors for Odanacatib, a Cathepsin K inhibitor, utilized a sequence involving Suzuki-Miyaura Cross-Coupling and bioreduction using stereocomplementary alcohol dehydrogenases (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Formation of Pyridylcarbene Intermediates
Research on pyridine derivatives has demonstrated their utility in forming pyridylcarbene intermediates through thermal decomposition, offering insights into novel synthetic pathways for various bromo-substituted compounds (Abarca, Ballesteros, & Blanco, 2006).
Antifungal and Antibacterial Activity
Compounds synthesized from 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone have shown significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).
Unusual Grignard Reactions
The compound has been used in exploring unusual Grignard reactions, offering a method for synthesizing fluorine compounds, which is crucial for pharmaceuticals and agrochemicals development (Takagi et al., 1992).
Synthesis of Fluorine Compounds
The role of similar structures in synthesizing fluorine compounds, particularly through the manipulation of halothane with ketones, underscores their importance in creating compounds with potential applications in medicinal chemistry and material science (Takagi et al., 1992; Dmowski & Ignatowska, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3,6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIHFOKNQVWFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735792 | |
| Record name | 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204234-60-5 | |
| Record name | 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


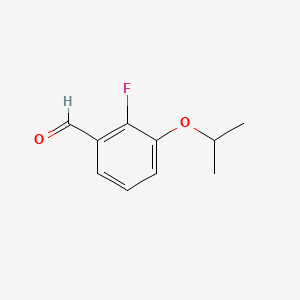
![6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-](/img/structure/B598109.png)



